molecular formula C14H14F3N3O B12258188 N-[2-(4-methoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine

N-[2-(4-methoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12258188
M. Wt: 297.28 g/mol
InChI Key: QKCMDOSXPYYOKU-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an ethyl chain, and a trifluoromethyl-substituted pyrimidine ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

Molecular Formula

C14H14F3N3O

Molecular Weight

297.28 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C14H14F3N3O/c1-21-11-4-2-10(3-5-11)6-7-18-13-8-12(14(15,16)17)19-9-20-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20)

InChI Key

QKCMDOSXPYYOKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NC=NC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 4-methoxyphenylacetonitrile with 2-bromoethylamine hydrobromide, followed by cyclization with trifluoromethylpyrimidine . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine is unique due to its trifluoromethyl-substituted pyrimidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

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